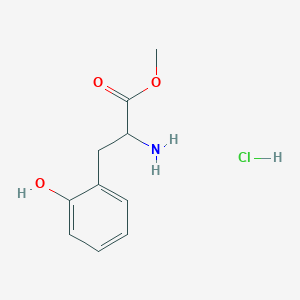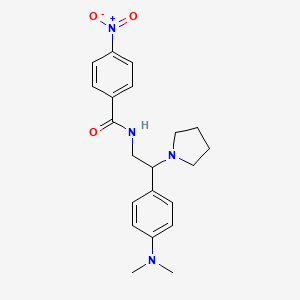
Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is a derivative of phenylalanine and is often used in various scientific research applications. This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a methyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride typically involves the esterification of 2-hydroxyphenylalanine. The reaction conditions often include the use of methanol and hydrochloric acid as reagents. The process can be summarized as follows:
Esterification: 2-hydroxyphenylalanine is reacted with methanol in the presence of hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride: A similar compound with the hydroxyl group in the meta position.
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride: Another derivative with the hydroxyl group in the para position.
Uniqueness
Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride is unique due to the ortho position of the hydroxyl group, which can influence its reactivity and binding properties. This positional difference can lead to variations in its chemical behavior and biological activity compared to its meta and para counterparts .
Propiedades
IUPAC Name |
methyl 2-amino-3-(2-hydroxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)8(11)6-7-4-2-3-5-9(7)12;/h2-5,8,12H,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCDVBDKZXUOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2531598.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2531599.png)

![4-phenyl-3-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2531603.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2531605.png)

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2531609.png)


![3-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2531614.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2531616.png)

